molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4

Benzo[b]thiophen-4-amine

Cat. No. B097154
CAS RN: 17402-83-4
M. Wt: 149.21 g/mol
InChI Key: IRMXPESEXLQKHG-UHFFFAOYSA-N
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Description

Benzo[b]thiophenes are aromatic heterocyclic compounds that consist of fused benzene and thiophene rings. These compounds are significant in various fields, including medicinal chemistry, where they exhibit a range of biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory properties. They are also used in the synthesis of organic photoelectric materials and as organic semiconductors .

Synthesis Analysis

The synthesis of benzo[b]thiophenes has been a subject of extensive research due to their wide applicability. A general and convenient synthesis of benzo[b]thiophenes and their derivatives has been developed, including methods that involve intramolecular cyclization of alkynes catalyzed by gold(I)-NHC complexes , and one-pot synthesis techniques using bromoenynes and o-alkynylbromobenzenes . Additionally, a one-pot procedure for synthesizing benzo[b]thiophenes from o-halo-ethynylbenzene precursors has been described, which is capable of producing various substituted derivatives10. Another efficient one-pot synthesis involves base-mediated condensation followed by intramolecular copper-catalyzed arylthiolation .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophenes have been characterized by single-crystal X-ray analysis, revealing that they possess completely planar structures packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic semiconductors.

Chemical Reactions Analysis

Benzo[b]thiophenes undergo various chemical reactions that modify their structure and properties. For instance, 2-(secondary amino)benzo[b]thiophenes can react with acetyl chloride to yield acetyl derivatives, and they can also undergo bromination and nitration . Furthermore, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophenes have been studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These studies help in understanding the electrochemical behavior and optical properties of the compounds, which are essential for their application in electronic devices .

Scientific Research Applications

Photochemical Properties

Benzo[b]thiophene compounds have been explored for their photochemical behavior. The photochemical reactions of benzo[b]thiophenes, such as the formation of adducts or dimers, have been studied, highlighting their potential in photochemical applications (Buquet et al., 1981).

Chemical Reactivity and Synthesis

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry due to their wide spectrum of pharmacological properties. The reactivity of benzo[b]thiophene-2(3H)one, a related compound, under various conditions has been investigated, showing the versatility of benzo[b]thiophene compounds in chemical synthesis (Vesterager et al., 1973). Benzo[b]thiophenes are also important intermediates in the synthesis of various organic compounds, including those with antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

Advanced Material Applications

Benzo[b]thiophene derivatives have been used as organic photoelectric materials and organic semiconductors. The synthesis and application of benzo[b]thiophenes in these fields have attracted significant research interest due to their versatility and utility in advanced material sciences (Duc, 2020).

Biological Activities

The biological activities of benzo[b]thiophene-containing molecules have been a subject of intense study. These molecules have shown a wide range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Their use in medicinal chemistry highlights the importance of benzo[b]thiophene derivatives in the development of new therapeutic agents (Isloor et al., 2010).

Safety And Hazards

Benzo[b]thiophen-4-amine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

While specific future directions for Benzo[b]thiophen-4-amine were not found in the search results, thiophene-based analogs have been the focus of many scientists due to their potential biological activities .

properties

IUPAC Name

1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMXPESEXLQKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305395
Record name 4-Aminobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-4-amine

CAS RN

17402-83-4
Record name Benzo[b]thiophen-4-amine
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-4-ylamine
Source European Chemicals Agency (ECHA)
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Record name Benzo[b]thiophen-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
SH Alelaiwi, JR McKee - ACS omega, 2021 - ACS Publications
We report here a direct and effective method to synthesize a primary amine of several polycyclic aromatic compounds. This reaction has been achieved through copper (I)-catalyzed …
Number of citations: 6 pubs.acs.org
C Wang, B Liu, Z Shao, J Zhou, A Shao, LH Zou… - Organic …, 2022 - ACS Publications
A procedure for the synthesis of 1,2-diamines from vinyl sulfonium salts and arylamines under mild conditions was developed. This present synthetic protocol not only obviates the need …
Number of citations: 11 pubs.acs.org
S Alelaiwi - 2021 - search.proquest.com
Tuberculosis (TB) is one of the deadliest infectious diseases worldwide and its current treatments have been complicated with the emergence of multi-drug resistance (MDR). Therefore, …
Number of citations: 0 search.proquest.com
R Kumar, Y Khanna, P Kaushik… - Chemistry–An Asian …, 2023 - Wiley Online Library
The oxidative aminative vicinal difunctionalization of alkenes or related chemical feedstocks has emerged as sustainable and multipurpose strategies that can efficiently construct two −…
Number of citations: 2 onlinelibrary.wiley.com

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